molecular formula C18H14BrNO2 B2537010 3-bromo-N-(4-(furan-3-yl)benzyl)benzamide CAS No. 2034455-44-0

3-bromo-N-(4-(furan-3-yl)benzyl)benzamide

Cat. No.: B2537010
CAS No.: 2034455-44-0
M. Wt: 356.219
InChI Key: XDVAQPKTVQGKMK-UHFFFAOYSA-N
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Description

3-bromo-N-(4-(furan-3-yl)benzyl)benzamide is an organic compound with the molecular formula C18H14BrNO2. This compound features a bromine atom attached to a benzene ring, which is further connected to a benzamide group and a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-(furan-3-yl)benzyl)benzamide typically involves the following steps:

    Formation of Benzylamine: The benzylamine derivative is synthesized by reacting the brominated benzene with a suitable amine under controlled conditions.

    Amidation: The final step involves the reaction of the benzylamine derivative with a furan-3-yl carboxylic acid to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-(furan-3-yl)benzyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous medium, potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3-bromo-N-(4-(furan-3-yl)benzyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-(furan-3-yl)benzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(furan-2-ylmethyl)benzamide: Similar structure but with a furan-2-yl group instead of furan-3-yl.

    3-bromo-N-(4-(furan-2-yl)benzyl)benzamide: Similar structure but with a furan-2-yl group attached to the benzyl group.

Uniqueness

3-bromo-N-(4-(furan-3-yl)benzyl)benzamide is unique due to the specific positioning of the furan-3-yl group, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

3-bromo-N-(4-(furan-3-yl)benzyl)benzamide is a compound that has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

This compound is characterized by its unique structure, which includes a bromine atom and a furan ring. The synthesis of this compound typically involves standard organic reactions such as bromination and amide formation. Its chemical reactivity allows for further modifications to enhance biological activity or develop new derivatives.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is believed to bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets remain to be fully elucidated, but preliminary studies suggest significant interactions with proteins involved in cancer progression and microbial resistance .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. The compound has demonstrated promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli30
Mycobacterium tuberculosis12

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it exhibits cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU145) cancers.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-75
A5497
DU1458

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an effective anticancer agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Sachdeva et al., the antimicrobial efficacy of various benzamide derivatives was assessed, including this compound. The results showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its potential application in treating skin infections caused by this pathogen .

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of this compound revealed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways. This mechanism highlights its potential use in targeted cancer therapies .

Properties

IUPAC Name

3-bromo-N-[[4-(furan-3-yl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c19-17-3-1-2-15(10-17)18(21)20-11-13-4-6-14(7-5-13)16-8-9-22-12-16/h1-10,12H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVAQPKTVQGKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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